6-Uracilylmethylene Triphenylphosphonium Chloride
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Overview
Description
Preparation Methods
The synthesis of 6-Uracilylmethylene Triphenylphosphonium Chloride involves the reaction of uracil derivatives with triphenylphosphonium chloride under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Uracilylmethylene Triphenylphosphonium Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Uracilylmethylene Triphenylphosphonium Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Uracilylmethylene Triphenylphosphonium Chloride involves its interaction with specific molecular targets and pathways. The compound is known to target mitochondria, where it exerts its effects by disrupting mitochondrial function and inducing apoptosis in certain cells . This mechanism is particularly relevant in its potential therapeutic applications, where it may be used to target cancer cells or other diseased cells .
Comparison with Similar Compounds
6-Uracilylmethylene Triphenylphosphonium Chloride can be compared with other similar compounds, such as:
Triphenylphosphonium derivatives: These compounds share a similar triphenylphosphonium core but differ in their functional groups and specific applications.
Uracil derivatives: Compounds that contain the uracil moiety but differ in their substituents and overall structure.
The uniqueness of this compound lies in its specific combination of the uracil and triphenylphosphonium groups, which confer unique properties and applications .
Properties
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-6-yl)methyl-triphenylphosphanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N2O2P.ClH/c26-22-16-18(24-23(27)25-22)17-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-16H,17H2,(H-,24,25,26,27);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIUZJMEZGZHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=O)NC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN2O2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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